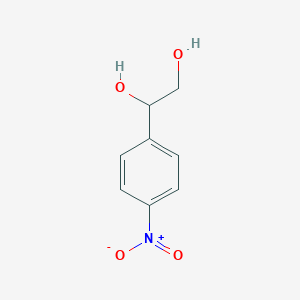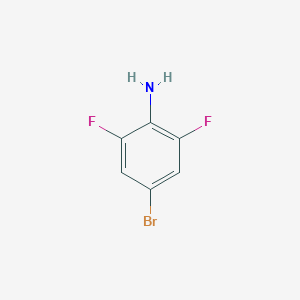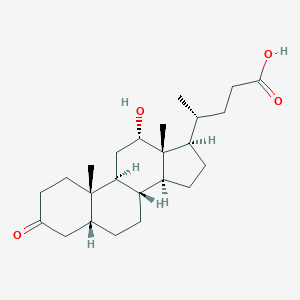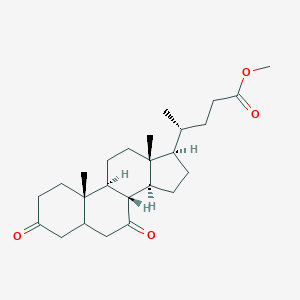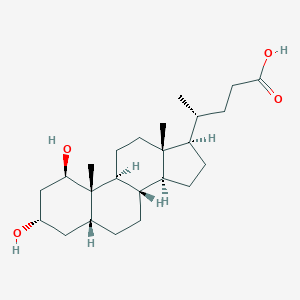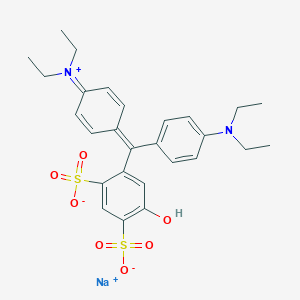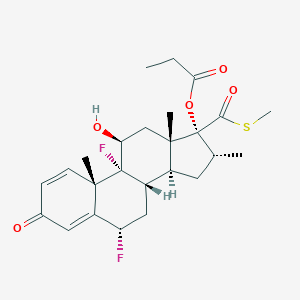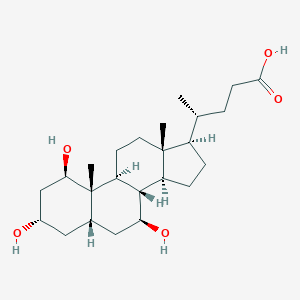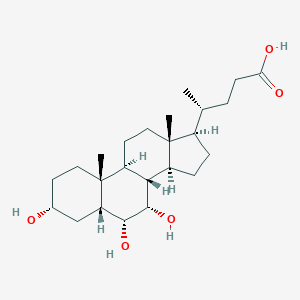
Mexiletine acetate
Vue d'ensemble
Description
Mexiletine is a medication used to treat abnormal heart rhythms, chronic pain, and some causes of muscle stiffness . It works as a non-selective voltage-gated sodium channel blocker and belongs to the Class IB group of anti-arrhythmic medications . It is available only with a doctor’s prescription .
Molecular Structure Analysis
Mexiletine acetate has the molecular formula C13H19NO2 and a molecular weight of 221.2955 . The IUPAC name is (RS)-1-(2,6-dimethylphenoxy)propan-2-amine OR 2-(2-aminopropoxy)-1,3-dimethylbenzene .
Chemical Reactions Analysis
Mexiletine, like lidocaine, inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential, Phase 0 . It achieves this reduced sodium current by inhibiting sodium channels .
Physical And Chemical Properties Analysis
Mexiletine is a small molecule with a chemical formula of C11H17NO . It has a weight average of 179.2588 and a monoisotopic weight of 179.131014171 .
Applications De Recherche Scientifique
Neuroprotection and Vasospasm Treatment : Mexiletine can partially reverse spastic constriction in rabbits after subarachnoid hemorrhage, suggesting potential benefits in limiting cerebral vasospasm (Caner et al., 2000).
Arrhythmia Management : It's primarily used for treating ventricular arrhythmias, demonstrating effectiveness in conditions like myotonic syndromes, neuropathic pain, and potassium-aggravated myotonia (Gualdani et al., 2015).
Pain Management in Diabetic Neuropathy : Mexiletine, in a dosage of 675 mg daily, can reduce pain caused by diabetic neuropathy, with a rapid onset effect (Oskarsson et al., 1997).
Neuropathic Pain Treatment : Spinal mexiletine reduces somatosensory transmission in nerve-injured rats, contributing to its clinical efficacy in treating neuropathic pain states (Chapman et al., 1998).
Cardiac Arrhythmias : It's effective in preventing ventricular tachycardia in approximately 20% of patients, suppressing 60 to 80% of spontaneous ventricular arrhythmias (Manolis et al., 1990).
Pharmacokinetics and Monitoring : Methods to measure plasma mexiletine levels are crucial for the treatment of serious ventricular arrhythmias (Minnigh et al., 1994).
Molecular Interactions and Drug Design : Theoretical studies focus on mexiletine's interaction with cationic and anionic receptor sites, which are crucial for understanding its pharmacodynamics (Remko et al., 1999).
Mécanisme D'action
Safety and Hazards
Mexiletine is generally safe but can cause side effects such as abdominal pain, chest discomfort, drowsiness, headache, and nausea . It may also cause serious side effects such as seizures and liver dysfunction . Mexiletine may increase the chance of having arrhythmias (irregular heartbeats) and has not been proven to help people without life-threatening arrhythmias to live longer .
Propriétés
IUPAC Name |
N-[1-(2,6-dimethylphenoxy)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-6-5-7-10(2)13(9)16-8-11(3)14-12(4)15/h5-7,11H,8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSFMKGQWLZMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340814 | |
| Record name | Mexiletine acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91452-27-6 | |
| Record name | Mexiletine acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


